
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that has been developed for various scientific research applications. This compound has shown potential in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Photostability and Photochemical Reactions
Fluoroquinolones undergo specific photochemical reactions in aqueous solutions, leading to low-efficiency substitution reactions and the potential for decarboxylation under certain conditions. Studies on similar compounds indicate that environmental factors such as the presence of sodium sulfite or phosphate can influence these photochemical pathways, impacting their photostability and the conservation of the fluorine atom (Mella, Fasani, & Albini, 2001)[https://consensus.app/papers/photochemistry-1cyclopropyl6fluoro14dihydro4oxo7-mella/471e762cef1954bd9cf5863ec66d7773/?utm_source=chatgpt].
Antimicrobial Activities
A significant body of research has focused on the synthesis and evaluation of fluoroquinolone derivatives for their antimicrobial activities. Novel fluoroquinolones have been synthesized and tested against a range of mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis. These studies identify specific compounds with potent antimycobacterial activity in vitro and in vivo, highlighting the potential of fluoroquinolone derivatives in treating mycobacterial infections (Senthilkumar et al., 2009)[https://consensus.app/papers/activities-novel-fluoroquinolones-senthilkumar/43f113cbf29c5884a67fa955345b53bf/?utm_source=chatgpt].
Synthesis and Structural Studies
The synthesis of fluoroquinolone-based compounds involves complex chemical processes, leading to a variety of derivatives with potential antimicrobial properties. Research in this area has developed methodologies for creating compounds with specific substitutions, aiming to enhance their antimicrobial efficacy. These studies contribute to understanding the structure-activity relationships that govern the antibacterial properties of fluoroquinolone compounds (Patel & Patel, 2010)[https://consensus.app/papers/synthesis-study-fluoroquinolonebased-4thiazolidinones-patel/1e07e8d29c2d56d98b8d03ecf2f923a4/?utm_source=chatgpt].
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "2,5-difluoroaniline", "4-chloro-3-fluoroaniline", "acetic anhydride", "sodium acetate", "ethyl cyanoacetate", "sodium ethoxide", "2,4-difluoro-3-nitrobenzaldehyde", "piperidine", "sodium borohydride", "4-chloro-3-fluoro-6-nitroquinoline" ], "Reaction": [ "Step 1: Synthesis of 2,5-difluoro-4-nitroaniline by reacting 2,5-difluoroaniline with 2,4-difluoro-3-nitrobenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 2: Reduction of 2,5-difluoro-4-nitroaniline to 2,5-difluoro-4-aminophenol using sodium borohydride.", "Step 3: Synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol by reacting 2,5-difluoro-4-aminophenol with ethyl cyanoacetate in the presence of sodium ethoxide.", "Step 4: Cyclization of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol with piperidine to form 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide." ] } | |
CAS RN |
1226436-88-9 |
Molecular Formula |
C24H19FN4O4S |
Molecular Weight |
478.5 |
IUPAC Name |
3-(2-fluorophenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19FN4O4S/c1-14(2)32-16-9-7-15(8-10-16)22-26-20(33-27-22)13-28-19-11-12-34-21(19)23(30)29(24(28)31)18-6-4-3-5-17(18)25/h3-12,14H,13H2,1-2H3 |
InChI Key |
IPKSHNLWYCCUPA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)
![3-cinnamyl-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606987.png)
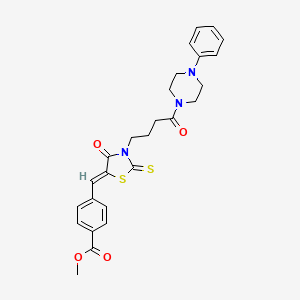
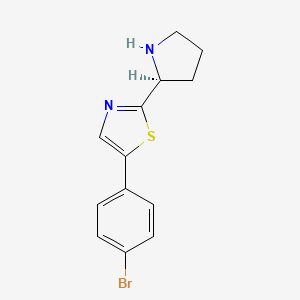
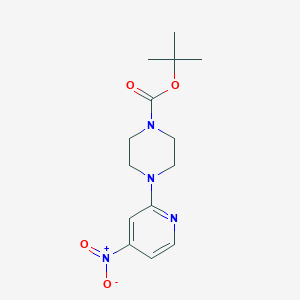
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2606997.png)

![2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2606999.png)
![5-chloro-2-methanesulfonyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2607000.png)
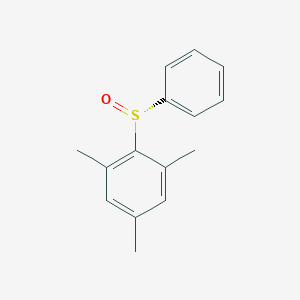
![1-ethyl-2-({4-[(isopropylamino)carbonyl]piperazin-1-yl}methyl)-N,N-dimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2607003.png)
![5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2607004.png)
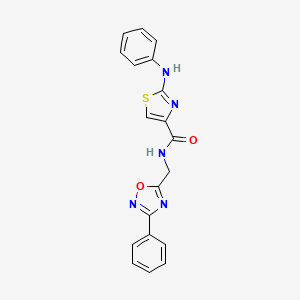
![2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2607008.png)